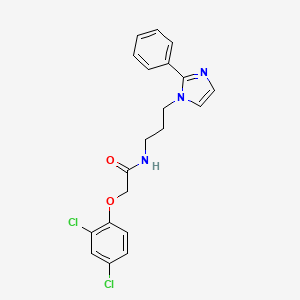
2-(2,4-dichlorophenoxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide, also known as DPA, is a synthetic compound that has been widely used in scientific research for its various pharmacological properties. DPA was first synthesized in the 1970s and has since been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Anticonvulsant Activity
Derivatives of the compound, specifically omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide, have been synthesized and evaluated for their anticonvulsant activity against seizures induced by maximal electroshock (MES). The study identified 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide as the most active compound, showcasing significant potential for further development as anticonvulsant agents (Aktürk et al., 2002).
Antibacterial Activity
Research has also focused on the synthesis of derivatives with potential antibacterial properties. Studies on 4-oxo-thiazolidines and 2-oxo-azetidines as antibacterial agents against gram-positive and gram-negative bacteria, including S. aureus and E. coli, demonstrated moderate to good activity. This suggests the structural elements of these derivatives contribute to their antibacterial efficacy, with QSAR studies highlighting the role of hydrophobicity and steric bulk (Desai et al., 2008).
Antitumor Activity
The synthesis of new derivatives bearing different heterocyclic ring systems has been explored for antitumor activity. Specifically, compounds with the 2-(4-aminophenyl)benzothiazole structure showed significant anticancer activity against various human tumor cell lines. Among them, specific derivatives demonstrated considerable anticancer activity, highlighting the potential of these compounds in antitumor applications (Yurttaş et al., 2015).
Histamine H3-Receptor Antagonism
Derivatives containing para-substituted aromatic ethers with benzophenone and a 3-(1H-imidazol-4-yl)propyloxy moiety were investigated for their potency as histamine H3-receptor antagonists. The study introduced a new lead compound for this class, demonstrating high antagonist potency in vitro and in vivo, signifying their potential as therapeutic agents in treating central nervous system disorders (Sasse et al., 2001).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c21-16-7-8-18(17(22)13-16)27-14-19(26)23-9-4-11-25-12-10-24-20(25)15-5-2-1-3-6-15/h1-3,5-8,10,12-13H,4,9,11,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVDHSBGTKSUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

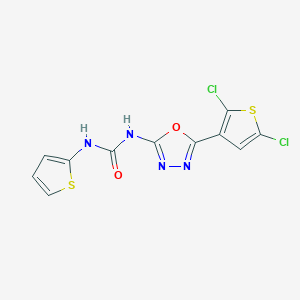


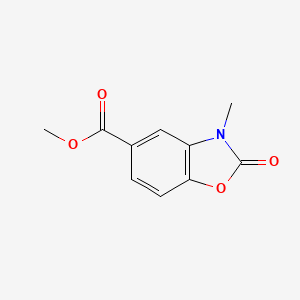
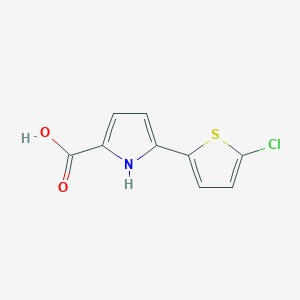
![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate](/img/structure/B2755924.png)

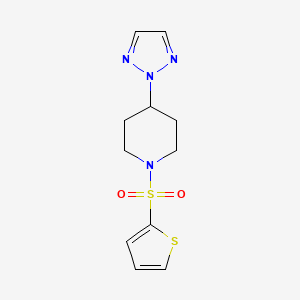
![N-Cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2755933.png)
![N-(4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2755934.png)
![[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2755935.png)
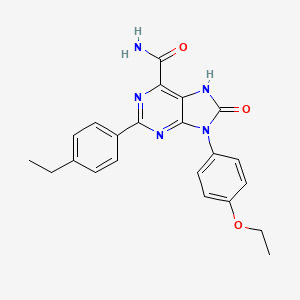
![1-(2-chlorophenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755937.png)
